2-Hexanol, 6-chloro- 2-Hexanol, 6-chloro-
Brand Name: Vulcanchem
CAS No.: 18804-33-6
VCID: VC14437342
InChI: InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3
SMILES:
Molecular Formula: C6H13ClO
Molecular Weight: 136.62 g/mol

2-Hexanol, 6-chloro-

CAS No.: 18804-33-6

Cat. No.: VC14437342

Molecular Formula: C6H13ClO

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

2-Hexanol, 6-chloro- - 18804-33-6

Specification

CAS No. 18804-33-6
Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
IUPAC Name 6-chlorohexan-2-ol
Standard InChI InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3
Standard InChI Key LDIPECSHAACCTQ-UHFFFAOYSA-N
Canonical SMILES CC(CCCCCl)O

Introduction

Structural and Molecular Characteristics

Molecular Identity

2-Hexanol, 6-chloro- is systematically named 6-chlorohexan-2-ol under IUPAC nomenclature. Its molecular structure is defined by the following identifiers:

PropertyValue
CAS Number18804-33-6
Molecular FormulaC₆H₁₃ClO
Molecular Weight136.62 g/mol
InChI KeyLDIPECSHAACCTQ-UHFFFAOYSA-N
Canonical SMILESCC(CCCCCl)O

The compound’s stereochemistry allows for enantiomeric forms, such as the (R)-enantiomer (CAS 154885-33-3), which exhibits distinct reactivity in asymmetric syntheses .

Crystallographic and Spectroscopic Data

While crystallographic data for the racemic mixture is limited, the (R)-enantiomer demonstrates a density of 0.998 g/cm³ and a boiling point of 190.4°C at standard pressure . Infrared (IR) and nuclear magnetic resonance (NMR) spectra typically show characteristic peaks for the hydroxyl (3200–3600 cm⁻¹) and chloroalkane (600–800 cm⁻¹) groups.

Synthesis and Preparation Methods

Chlorination of Hexanol

The primary synthesis route involves chlorinating hexanol derivatives. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are commonly used reagents, facilitating the substitution of hydroxyl groups with chlorine under controlled conditions:

Hexan-2-ol+SOCl26-Chlorohexan-2-ol+SO2+HCl\text{Hexan-2-ol} + \text{SOCl}_2 \rightarrow \text{6-Chlorohexan-2-ol} + \text{SO}_2 + \text{HCl}

Reaction conditions (e.g., temperature, solvent) influence yield and purity. For instance, anhydrous diethyl ether as a solvent at 0–5°C minimizes side reactions like oxidation.

Enantioselective Synthesis

The (R)-enantiomer is synthesized via asymmetric catalysis or chiral resolution. A reported method utilizes enzymatic kinetic resolution, achieving enantiomeric excess (ee) >98% . Such methods are critical for pharmaceutical applications where stereochemistry dictates biological activity.

Physicochemical Properties

Physical Properties

Key physical parameters include:

PropertyValueSource
Boiling Point190.4°C (760 mmHg)
Density0.998 g/cm³
Vapor Pressure0.147 mmHg (25°C)
Refractive Index1.441

The compound’s low vapor pressure suggests limited volatility, making it suitable for reactions requiring prolonged heating.

Solubility and Stability

2-Hexanol, 6-chloro- is miscible with polar organic solvents (e.g., ethanol, acetone) but immiscible with water. It remains stable under inert atmospheres but may hydrolyze in aqueous acidic or basic conditions, releasing HCl.

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atom undergoes nucleophilic substitution (SN₂) reactions, enabling the synthesis of ethers, amines, and thioethers. For example, reaction with sodium methoxide yields 6-methoxyhexan-2-ol:

6-Chlorohexan-2-ol+NaOCH36-Methoxyhexan-2-ol+NaCl\text{6-Chlorohexan-2-ol} + \text{NaOCH}_3 \rightarrow \text{6-Methoxyhexan-2-ol} + \text{NaCl}

Oxidation and Reduction

  • Oxidation: The secondary alcohol oxidizes to 6-chlorohexan-2-one using Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Catalytic hydrogenation removes the chlorine atom, yielding hexan-2-ol .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing β-blockers and antihistamines, where chirality enhances drug efficacy.

  • Agrochemicals: Serves as a precursor to herbicides and fungicides.

  • Polymer Chemistry: Modifies polymer side chains to alter thermal stability .

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